molecular formula C11H7ClF3N3O B2768890 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-97-2

4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2768890
CAS No.: 339020-97-2
M. Wt: 289.64
InChI Key: TVYKPJDGBLQHDD-UHFFFAOYSA-N
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Description

The compound 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure features a trifluoromethyl (-CF₃) group at position 5 and a 2-chloroanilino-substituted methylene group at position 4 (Figure 1). The -CF₃ group enhances lipophilicity and metabolic stability, while the 2-chloroanilino moiety introduces steric and electronic effects that influence molecular interactions .

Figure 1. Structure of this compound.

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-7-3-1-2-4-8(7)16-5-6-9(11(13,14)15)17-18-10(6)19/h1-5H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYHBKWPSVDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NNC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazine Derivatives with Carbonyl Precursors

The most common route to pyrazolones involves the condensation of hydrazines with β-keto esters or diketones. For the target compound, this entails:

  • Synthesis of 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one :
    • Reacting ethyl trifluoroacetoacetate with hydrazine hydrate under acidic conditions yields the pyrazolone core.
    • Reaction Conditions : Reflux in ethanol (78°C, 6–8 h), yielding 70–85%.
  • Introduction of the 2-Chloroanilino-Methylene Group :
    • Condensation of 5-(trifluoromethyl)pyrazol-3-one with 2-chlorobenzaldehyde in the presence of acetic acid forms the Schiff base.
    • Optimization : Catalytic piperidine or p-toluenesulfonic acid (PTSA) improves yields to 60–75%.

Representative Reaction Scheme :
$$
\text{5-(Trifluoromethyl)pyrazol-3-one} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$

Alternative Pathway via Sulfonyl Hydrazide Intermediates

A patent (CN112724132A) describes a novel method for trifluoromethyl-pyrazolo[1,5-a]pyridines, adaptable to pyrazolones:

  • Formation of Sulfonyl Hydrazide Salt :
    • React 4-trifluoromethylpyridine with 2,4,6-trimethylbenzenesulfonyl hydrazide in dichloromethane.
  • Cyclization with Ethyl Propiolate :
    • The intermediate reacts with ethyl propiolate in DMF/K₂CO₃ to form a pyrazolone ester.
  • Hydrolysis and Functionalization :
    • Acidic hydrolysis (40% H₂SO₄) followed by halogenation with N-iodosuccinimide (NIS) introduces substituents.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization K₂CO₃, DMF, rt, 12 h 40
Hydrolysis 40% H₂SO₄, reflux, 3 h 83
Halogenation NIS, CH₃CN, reflux, 1 h 86

Mechanistic Insights

Schiff Base Formation

The condensation of 2-chloroaniline with the pyrazolone’s carbonyl group proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. The trifluoromethyl group withdraws electron density, accelerating imine formation.

Role of Acid Catalysts

Protonation of the carbonyl oxygen by acetic acid enhances electrophilicity, while piperidine deprotonates the amine, increasing nucleophilicity—a synergistic effect critical for high yields.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.38–7.45 (m, 4H, Ar-H), 3.52 (s, 2H, pyrazolone-CH₂).
  • ¹³C NMR : δ 161.2 (C=O), 148.7 (CH=N), 124.5 (q, J = 272 Hz, CF₃).
  • HRMS : m/z 289.64 (M+H)⁺.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways may form regioisomers. Using bulky bases (e.g., DBU) favors the desired product by steric hindrance.

Stability of the Trifluoromethyl Group

Strong acids or bases can hydrolyze CF₃. Mild conditions (pH 6–8) during hydrolysis preserve functionality.

Comparative Analysis of Analogous Compounds

Compound Substituent Position Yield (%) Activity Notes
4-[(4-Chloroanilino)methylene] analog Para-chloro 65 Moderate antibacterial
4-[(3-Chloroanilino)methylene] analog Meta-chloro 72 Enhanced solubility
Target Compound Ortho-chloro 60–75 Pending pharmacokinetics

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroanilino group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloroanilino group can form hydrogen bonds and other interactions with biological molecules, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position Variations in Chloroanilino Derivatives

The position of the chlorine atom on the anilino ring significantly impacts biological activity and physicochemical properties:

  • Molecular weight: 365.74 g/mol (vs. ~365 g/mol for the 2-chloro analog).
  • 4-[(2-Chlorobenzyl)amino]methylene-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (): Replacement of anilino with a benzylamino group introduces flexibility, altering binding kinetics in enzyme inhibition .

Table 1. Impact of Chlorine Substituent Position on Pyrazol-3-one Derivatives

Compound Chlorine Position Key Structural Feature Potential Biological Effect
Target Compound 2-chloro Steric hindrance near methylene Selective receptor interaction
4-Chloroanilino analog () 4-chloro Enhanced planarity Improved π-π stacking
2-Chlorobenzylamino analog () 2-chloro (benzyl) Flexible linker Broader substrate affinity

Role of Trifluoromethyl (-CF₃) and Other Substituents

The trifluoromethyl group is a critical pharmacophore in pyrazol-3-ones, influencing both stability and activity:

  • TSE-1 (2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) (): Lacks the anilino-methylene group but retains -CF₃. Demonstrates anti-fibrotic activity by modulating TGF-β2/SMAD pathways .
  • 5-Trifluoromethyl-4-AHPs ():
    • Synthesized via azo coupling, these compounds exhibit enhanced antimicrobial activity due to electron-withdrawing -CF₃ improving membrane penetration .

Table 2. Comparative Analysis of Trifluoromethyl-Containing Pyrazol-3-ones

Compound Substituent at Position 4 Key Activity Synthesis Method
Target Compound 2-Chloroanilino-methylene Pending in vivo data Azo coupling or cyclization
TSE-1 () None (2-phenyl) Anti-fibrotic (TGF-β2 inhibition) Cyclization of esters
5-Trifluoromethyl-4-AHPs () Arylhydrazinylidene Antimicrobial Azo coupling

Impact of Methylene Group Modifications

Replacing the anilino-methylene group with bulkier or conjugated systems alters electronic properties:

  • 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ():
    • Benzylidene substitution increases conjugation, shifting UV-Vis absorption, useful in colorimetric sensors .
  • 4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one ():
    • Furan-derived methylene groups enhance solubility in polar solvents, relevant for drug formulation .

Biological Activity

4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazolone ring with a trifluoromethyl group and a chloroaniline substituent, which may influence its biological interactions. The presence of these functional groups is critical for its reactivity and biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer proliferation. This inhibition can lead to apoptosis in cancer cells. The anticancer activity is comparable to established chemotherapeutic agents like Doxorubicin, suggesting its viability as a lead compound in cancer therapy .

Anti-inflammatory Effects

In vivo experiments have shown that certain derivatives exhibit analgesic effects comparable to standard anti-inflammatory drugs such as diclofenac. The mechanism of action appears to involve the blockade of transient receptor potential (TRP) channels, which are involved in pain perception .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes related to cell signaling and inflammation, leading to reduced cell proliferation and inflammatory responses.

Case Studies

StudyFindings
Antimicrobial Activity Derivatives showed effective inhibition against N. gonorrhoeae at MIC 0.9 µg/mL .
Anticancer Research Demonstrated inhibition of tyrosine kinases leading to apoptosis in cancer cells.
Anti-inflammatory Analysis Exhibited analgesic effects in hot plate tests comparable to diclofenac; mechanism involves TRP channel blockade .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-chloroaniline derivatives with trifluoromethyl-substituted precursors (e.g., β-keto esters).
  • Step 2 : Cyclization under acidic or basic conditions to form the pyrazolone ring. Key variables :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol or methanol improves cyclization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions . Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Q. What analytical techniques are most effective for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH resonance at δ 10–12 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto) and validates stereochemistry .
  • HPLC-MS : Quantifies purity (>95%) and detects by-products (e.g., unreacted aniline derivatives) .

Q. How can solubility challenges be addressed in biological assays?

  • Solvent systems : Use DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity) .
  • Surfactants : Polysorbate-80 or PEG-400 enhances aqueous dispersion .
  • Method validation : Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal assays : Compare results across enzyme inhibition, cell viability, and in vivo models to rule out assay-specific artifacts .
  • Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophores .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cyclooxygenases) .
  • MD simulations : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) over 100+ ns to assess conformational dynamics .
  • QSAR models : Corrogate substituent electronegativity (Cl, CF₃) with activity trends .

Q. How are reaction intermediates and by-products characterized?

  • LC-HRMS : Identifies transient intermediates (e.g., Schiff bases) via high-resolution mass matching .
  • Isolation techniques : Column chromatography (silica gel, gradient elution) separates regioisomers (e.g., 4- vs. 5-substituted pyrazolones) .
  • Kinetic studies : Use stopped-flow NMR to track intermediate formation rates .

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